Canertinib (CI-1033) is a highly potent, irreversible pan-ErbB tyrosine kinase inhibitor featuring a 4-anilinoquinazoline core equipped with a 6-acrylamide Michael acceptor. It covalently alkylates specific unpaired cysteine residues within the ATP-binding pocket (Cys773 in EGFR, Cys784 in HER2, and Cys778 in HER4), providing sustained kinase suppression that cannot be overcome by high intracellular ATP concentrations [1]. In procurement and material selection contexts, Canertinib is primarily sourced as a benchmark covalent reference standard for comparative biochemical assays, structural biology studies, and cellular models of acquired resistance. Its well-characterized, non-mutant-selective irreversible binding profile makes it an essential baseline material for evaluating next-generation covalent TKIs and studying complex ErbB heterodimerization networks[2].
Substituting Canertinib with reversible EGFR/HER2 inhibitors (such as Erlotinib, Gefitinib, or Lapatinib) fundamentally alters assay mechanics by allowing competitive ATP displacement and rapid receptor recovery upon drug washout, invalidating time-dependent kinetic measurements [1]. Furthermore, replacing Canertinib with third-generation irreversible agents like Osimertinib introduces a strong mutant-selectivity bias (e.g., preference for T790M over wild-type EGFR). For researchers and assay developers requiring a non-selective, pan-ErbB irreversible baseline to map universal covalent binding kinetics or to model broad ErbB family suppression without mutant-sparing artifacts, Canertinib provides a specific, un-biased covalent benchmark that cannot be interchanged with reversible or highly mutant-selective alternatives[2].
Canertinib utilizes a 6-acrylamide Michael acceptor to irreversibly alkylate Cys773 (EGFR), Cys784 (HER2), and Cys778 (HER4), yielding isolated enzyme IC50 values of 0.8 nM, 19 nM, and 7 nM, respectively. In contrast, the reversible dual-inhibitor Lapatinib binds non-covalently with IC50 values of 10.8 nM for EGFR and 9.3 nM for HER2, allowing target recovery upon washout [1].
| Evidence Dimension | Kinase Inhibition (IC50) and Binding Modality |
| Target Compound Data | Canertinib (EGFR IC50 0.8 nM; irreversible covalent) |
| Comparator Or Baseline | Lapatinib (EGFR IC50 10.8 nM; reversible non-covalent) |
| Quantified Difference | Canertinib provides >10-fold higher potency against wild-type EGFR with permanent target engagement compared to Lapatinib. |
| Conditions | Cell-free recombinant kinase assays. |
Procurement of Canertinib is essential for assays requiring permanent target inactivation and the prevention of ATP-competitive displacement.
While first-generation TKIs like Erlotinib and Gefitinib are highly selective for EGFR but lack meaningful activity against HER2 and HER4, Canertinib acts as a true pan-ErbB inhibitor. It suppresses intact cellular EGFR and ErbB2 autophosphorylation simultaneously with IC50s of 7.4 nM and 9.0 nM, respectively . This prevents the compensatory HER2/HER3 or HER4 transactivation that typically bypasses single-target EGFR inhibition.
| Evidence Dimension | Cellular Autophosphorylation Inhibition (IC50) |
| Target Compound Data | Canertinib (EGFR IC50 7.4 nM, ErbB2 IC50 9.0 nM) |
| Comparator Or Baseline | Erlotinib / Gefitinib (Highly EGFR-selective, minimal ErbB2/4 inhibition) |
| Quantified Difference | Canertinib achieves equipotent low-nanomolar suppression of both EGFR and ErbB2 in cellular models, whereas single-target TKIs fail to suppress ErbB2-driven compensatory networks. |
| Conditions | Intact cellular autophosphorylation assays. |
Buyers modeling complex ErbB heterodimerization or resistance via receptor cross-talk must select a pan-ErbB inhibitor rather than an EGFR-exclusive compound.
The apparent time-dependent potency (kinact/KI) of covalent inhibitors like Canertinib is highly sensitive to assay solvation conditions. Studies demonstrate that optimizing Canertinib's solubility using 100% DMSO or specific detergents prevents colloidal aggregation, significantly increasing the measured kinact/KI potency and reproducibility compared to standard unoptimized aqueous buffers [1].
| Evidence Dimension | Time-dependent kinetic potency (kinact/KI) |
| Target Compound Data | Canertinib in optimized DMSO/detergent conditions |
| Comparator Or Baseline | Canertinib in standard unoptimized aqueous buffer |
| Quantified Difference | Optimized solvation prevents aggregation-induced artifacts, yielding higher and more reproducible kinact/KI values for covalent target engagement. |
| Conditions | Time-dependent biochemical kinetic assays (e.g., Sox-based PhosphoSens platform). |
Laboratory buyers must integrate Canertinib with optimized solvation protocols to ensure accurate benchmarking of covalent binding kinetics.
For in vitro and in vivo applications, the free base form of many quinazoline-based TKIs suffers from poor aqueous solubility. Canertinib is commercially supplied as a dihydrochloride salt (CAS 289499-45-2), which achieves high solubility in both DMSO (>10 mg/mL) and water (>10 mg/mL) . This dual solubility profile allows for versatile stock solution preparation and eliminates the need for harsh organic solvents in sensitive cellular or animal models.
| Evidence Dimension | Solvent compatibility and maximum solubility |
| Target Compound Data | Canertinib dihydrochloride (>10 mg/mL in H2O and DMSO) |
| Comparator Or Baseline | Standard free-base quinazoline TKIs (typically <1 mg/mL in H2O) |
| Quantified Difference | The dihydrochloride salt provides >10-fold higher aqueous solubility compared to typical free-base counterparts, streamlining formulation. |
| Conditions | Standard laboratory stock solution preparation at room temperature. |
Procurement of the dihydrochloride salt form is critical for researchers requiring direct aqueous formulation without introducing DMSO-induced cytotoxicity in cell-based assays.
Due to its well-characterized acrylamide Michael acceptor and irreversible binding profile, Canertinib is heavily procured as the standard pan-ErbB irreversible comparator. It is used to baseline the binding kinetics (kinact/KI) and target residence time of novel covalent drug candidates in biochemical assays [1].
Applied in cellular assays to completely shut down the entire ErbB network (EGFR, HER2, HER4). Because it acts as a true pan-ErbB inhibitor, it prevents the compensatory heterodimerization that confounds studies using single-target inhibitors like Erlotinib [1].
Utilized in structural biology and in vitro models to study the physical alkylation of Cys773/Cys784. It provides a permanent target suppression baseline that cannot be displaced by high intracellular ATP concentrations, distinguishing it from reversible TKIs like Lapatinib [1].